

Paxalisib TP53 mutation resistance correlation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Paxalisib

CAS No.: 1382979-44-3

Cat. No.: S528760

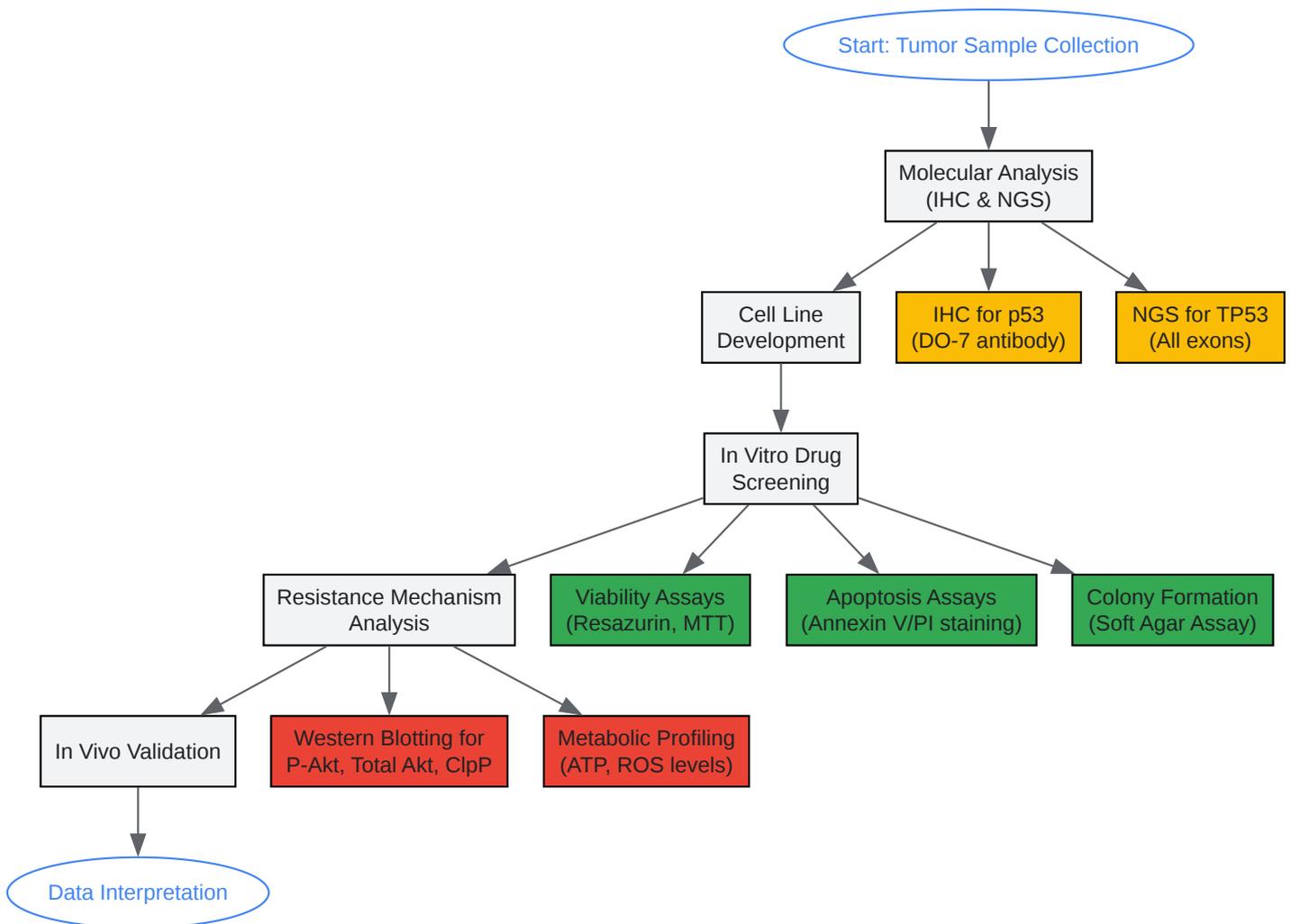
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Frequently Asked Questions (FAQs)

- **Q1: Is there a direct link between TP53 mutations and paxalisib resistance?**
 - **A:** Current evidence does not report a direct correlation. **Paxalisib** resistance is more commonly associated with upstream factors like overactivated Receptor Tyrosine Kinases (RTKs) or mutations in the **PIK3CA** gene, which hyperactivate the PI3K/Akt pathway independently of p53 status [1].
- **Q2: How does TP53 mutation status affect a common combination therapy involving paxalisib?**
 - **A:** In Diffuse Intrinsic Pontine Glioma (DIPG) models, tumors with **TP53 mutations show increased resistance to ONC201** [2]. Since ONC201 treatment can activate pro-survival PI3K/Akt signaling as a resistance mechanism, **paxalisib** is used in combination to block this adaptive response and overcome resistance [2]. Therefore, the TP53 mutation primarily influences sensitivity to ONC201, while **paxalisib** addresses the consequent resistance pathway.
- **Q3: What is the underlying mechanism by which mutant p53 causes therapy resistance?**
 - **A:** Mutant p53 proteins often exhibit "gain-of-function" (GOF) activities that promote cancer cell survival and therapy resistance. These GOF activities can include [3]:
 - Inhibiting the pro-apoptotic functions of its family members, p73 and p63, thereby reducing cell death in response to chemotherapy [3].
 - Driving genomic instability, which can lead to additional mutations and more aggressive disease [3].
 - Aberrantly activating other pro-survival signaling pathways.

Experimental Guide: Assessing TP53 Status & Drug Sensitivity

For researchers investigating the relationship between p53 status and drug response like **paxalisib**, here is a detailed experimental workflow.



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Detailed Experimental Protocols

1. Molecular Analysis of TP53 Status Determining the TP53 status is crucial for correlating with drug response data.

- **Immunohistochemistry (IHC):**
 - **Purpose:** To detect aberrant p53 protein accumulation, which is a strong predictor of a TP53 mutation [4].
 - **Protocol:** Use the anti-p53 antibody DO-7 on formalin-fixed, paraffin-embedded (FFPE) tissue sections [4].
 - **Interpretation:**
 - **Wild-type pattern:** Variable weak or strong nuclear expression in <75% of tumor cells.
 - **Aberrant/Overexpressed pattern:** Strong nuclear positivity in ≥80% of tumor cells.
 - **Aberrant/Null pattern:** Complete absence of nuclear staining (with positive internal control) [4].
- **Next-Generation Sequencing (NGS):**
 - **Purpose:** To definitively identify TP53 mutations [4].
 - **Protocol:** Isolate DNA from FFPE tissue using kits like Quick-DNA/RNA FFPE Miniprep. Prepare NGS libraries with a custom panel that includes all coding exons of TP53. Sequence on a platform like Illumina NovaSeq 6000 [4].
 - **Data Analysis:** Use databases like OncoKB or ClinVar to evaluate the damaging effect of detected variants [4].

2. In Vitro Drug Sensitivity Assays These assays test the direct effect of drugs on cell viability and growth.

- **Resazurin Cell Proliferation Assay:**
 - **Purpose:** To measure cellular growth and proliferation after drug treatment [2].
 - **Protocol:**
 - Seed patient-derived DIPG neurosphere cells at 2.5×10^4 cells/well in a 96-well plate.
 - Incubate overnight and treat with a serial dilution of ONC201 (e.g., from 150 $\mu\text{mol/L}$) for 96 hours.
 - Add resazurin solution and measure fluorescence (Ex/Em ~544/590 nm) [2].
 - **Troubleshooting Tip:** Ensure cells are treated as neurospheres without a growth matrix for a more physiologically relevant model [2].
- **Annexin V FITC Apoptosis Assay:**
 - **Purpose:** To quantify drug-induced apoptosis (programmed cell death) [2].
 - **Protocol:**
 - Seed cells at 5×10^4 per well in a 96-well plate.
 - Treat with ONC201 for 96 hours.

- Stain cells with Annexin V-FITC and propidium iodide (PI) as per manufacturer's instructions.
- Analyze using flow cytometry. Annexin V+/PI- cells indicate early apoptosis, while Annexin V+/PI+ indicate late apoptosis/necrosis [2].
- **Colony Formation Assay (Soft Agar):**
 - **Purpose:** To assess long-term clonogenic survival and tumorigenic potential after drug treatment [2].
 - **Protocol:**
 - Plate 3,000 cells/well in a soft agar growth matrix with the indicated drug doses.
 - Allow colonies to grow for 2 weeks.
 - Stain with MTT to visualize and count proliferative colonies using image analysis software like ImageJ [2].

3. Analyzing Resistance Mechanisms via Western Blotting

- **Purpose:** To investigate protein-level changes in signaling pathways in response to treatment.
- **Protocol:**
 - **Protein Extraction:** Lyse cells using RIPA buffer and quantify protein concentration using a BCA assay [2].
 - **Gel Electrophoresis & Transfer:** Separate proteins by SDS-PAGE and transfer to a membrane.
 - **Antibody Incubation:** Incubate with primary antibodies overnight (see table below for key targets), followed by HRP-conjugated secondary antibodies.
 - **Detection:** Use enhanced chemiluminescence (ECL) to visualize protein bands [2].

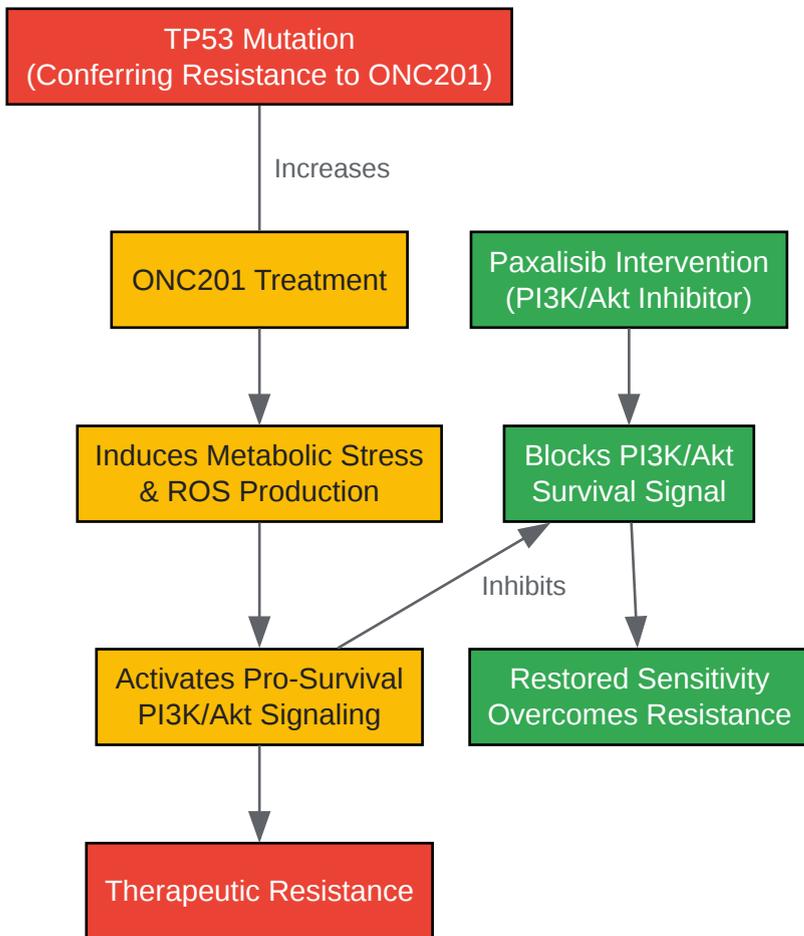
Key Protein Targets for Western Blotting

Protein Target	Biological Significance	Rationale in This Context
Phospho-Akt (Ser473)	Active, phosphorylated form of Akt	Marker for PI3K/Akt pathway activity; expect decreased levels with effective paxalisib treatment [2] [1].
Total Akt	Overall levels of Akt protein	Loading control for Phospho-Akt.
ClpP	Mitochondrial protease	ONC201 is a potent ClpP agonist; monitor its expression as a marker of ONC201 engagement [2].

Protein Target	Biological Significance	Rationale in This Context
Mutant p53	Oncogenic gain-of-function protein	Confirm expression and stability in TP53-mutated models [3].

Paxalisib & TP53 Mutation: The Resistance Pathway

The following diagram synthesizes the current understanding of how TP53 mutations and the PI3K/Akt pathway interact to influence treatment resistance, particularly in the context of the ONC201 and **paxalisib** combination therapy.



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Key Takeaways for Researchers

- **Focus on Combination Context:** When studying **paxalisib**, investigate its role in overcoming resistance to other agents like ONC201 in TP53-mutant models, rather than expecting a direct resistance link.
- **Monitor Adaptive Signaling:** The primary value of **paxalisib** in TP53-mutant cancers may lie in blocking adaptive survival pathways that tumors activate under therapeutic stress.
- **Correlate Multi-Omics Data:** Integrate your TP53 mutation data (from NGS) with protein-level data (from Western Blots) to build a comprehensive mechanism for observed drug responses.

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To cite this document: Smolecule. [Paxalisib TP53 mutation resistance correlation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528760#paxalisib-tp53-mutation-resistance-correlation>]

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